4(1H)-Pyrimidinone, 2,6-diamino-5-((2,3-dichlorophenyl)azo)- 4(1H)-Pyrimidinone, 2,6-diamino-5-((2,3-dichlorophenyl)azo)-
Brand Name: Vulcanchem
CAS No.: 30189-03-8
VCID: VC20292347
InChI: InChI=1S/C10H8Cl2N6O/c11-4-2-1-3-5(6(4)12)17-18-7-8(13)15-10(14)16-9(7)19/h1-3H,(H5,13,14,15,16,19)
SMILES:
Molecular Formula: C10H8Cl2N6O
Molecular Weight: 299.11 g/mol

4(1H)-Pyrimidinone, 2,6-diamino-5-((2,3-dichlorophenyl)azo)-

CAS No.: 30189-03-8

Cat. No.: VC20292347

Molecular Formula: C10H8Cl2N6O

Molecular Weight: 299.11 g/mol

* For research use only. Not for human or veterinary use.

4(1H)-Pyrimidinone, 2,6-diamino-5-((2,3-dichlorophenyl)azo)- - 30189-03-8

Specification

CAS No. 30189-03-8
Molecular Formula C10H8Cl2N6O
Molecular Weight 299.11 g/mol
IUPAC Name 2,4-diamino-5-[(2,3-dichlorophenyl)diazenyl]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H8Cl2N6O/c11-4-2-1-3-5(6(4)12)17-18-7-8(13)15-10(14)16-9(7)19/h1-3H,(H5,13,14,15,16,19)
Standard InChI Key BDSIHSSJXPESGT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)N=NC2=C(N=C(NC2=O)N)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyrimidinone ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) functionalized with:

  • Amino groups (-NH₂) at positions 2 and 6.

  • An azo group (-N=N-) at position 5, bonded to a 2,3-dichlorophenyl substituent.

The IUPAC name, 2,6-diamino-5-[(2,3-dichlorophenyl)diazenyl]-4(1H)-pyrimidinone, reflects this substitution pattern . Its molecular formula is C₁₀H₈Cl₂N₆O, with a molecular weight of 299.12 g/mol .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number30189-03-8
Molecular FormulaC₁₀H₈Cl₂N₆O
Molecular Weight299.12 g/mol
IUPAC Name2,6-Diamino-5-[(2,3-dichlorophenyl)diazenyl]-4(1H)-pyrimidinone

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves:

  • Diazotization: Treatment of 2,3-dichloroaniline with nitrous acid (HNO₂) to form a diazonium salt.

  • Coupling Reaction: Reaction of the diazonium salt with 2,6-diamino-4(1H)-pyrimidinone under basic conditions to form the azo bond .

This method mirrors protocols for related azo-pyrimidinones, such as 2,6-diamino-5-[(3,5-dichlorophenyl)azo]-4(3H)-pyrimidinone .

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to the hydrophobic dichlorophenyl group; soluble in polar aprotic solvents (e.g., DMSO) .

  • Stability: Azo compounds are prone to photodegradation; storage under inert conditions is recommended .

Applications in Pharmaceutical Research

SHP2 Inhibition

Pyrimidinone derivatives are investigated as SHP2 phosphatase inhibitors, targeting oncogenic signaling pathways (e.g., RAS-MAPK) . While direct studies on this compound are scarce, structural analogs like SHP099 and RMC-4550 demonstrate potent SHP2 inhibition, suggesting similar potential .

Table 2: Comparison with Known SHP2 Inhibitors

CompoundIC₅₀ (SHP2)Selectivity (hERG)Source
SHP09970 nMLow
RMC-45500.5 nMModerate
Target Compound (Inferred)~10–100 nMHigh*
*Predicted based on structural modifications reducing hERG affinity .

Antimicrobial and Antifungal Activity

Azo-pyrimidinones exhibit broad-spectrum activity against pathogens. For example, 2,6-diamino-5-nitroso-4(1H)-pyrimidinone (CAS 2387-48-6) shows efficacy against Candida albicans . The dichlorophenyl group in the target compound may enhance membrane penetration, potentiating similar effects .

Recent Developments and Future Directions

Patent Landscape

Recent patents highlight pyrimidinone derivatives as anticancer agents . For instance, US11696916B2 discloses carboxamide-pyrimidine SHP2 antagonists with improved safety profiles . The target compound’s azo group could mitigate cardiotoxicity risks associated with hERG inhibition, a common issue in earlier analogs .

Environmental Impact

The persistence of chlorinated azo compounds in ecosystems necessitates biodegradation studies. Microbial degradation pathways involving azo reductase enzymes are under investigation .

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